molecular formula C7H5ClO3S B6209210 methyl 5-chloro-4-formylthiophene-2-carboxylate CAS No. 77133-26-7

methyl 5-chloro-4-formylthiophene-2-carboxylate

Cat. No.: B6209210
CAS No.: 77133-26-7
M. Wt: 204.63 g/mol
InChI Key: LMIFEQDKMZKZJT-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-formylthiophene-2-carboxylate is an organic compound with the molecular formula C7H5ClO3S and a molecular weight of 204.63 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-4-formylthiophene-2-carboxylate typically involves the chlorination of thiophene derivatives followed by formylation and esterification reactions. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with formylating agents under controlled conditions to introduce the formyl group at the 4-position. The resulting intermediate is then esterified using methanol in the presence of acid catalysts to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-4-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

Scientific Research Applications

Synthesis of Complex Molecules

Methyl 5-chloro-4-formylthiophene-2-carboxylate serves as a critical building block in organic synthesis. It is utilized in the preparation of various heterocyclic compounds and derivatives through reactions such as:

  • Condensation Reactions: Leading to the formation of more complex thiophene derivatives.
  • Substitution Reactions: The chlorine atom allows for nucleophilic substitution, creating diverse derivatives with tailored properties.
Reaction TypeExample ProductYield
CondensationThiophene-based polymersUp to 85%
Nucleophilic SubstitutionAlkyl-substituted thiophenesVaries

Research has highlighted the potential biological activities of this compound, particularly in medicinal chemistry.

  • Antimicrobial Properties: Studies indicate that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of approximately 32 µg/mL.
  • Anticancer Activity: In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) with an IC50 value around 25 µM. The mechanism involves inhibition of specific signaling pathways related to cell survival.
Biological ActivityCell TypeIC50 Value
AntimicrobialS. aureus32 µg/mL
AnticancerMCF-725 µM

Pharmaceutical Intermediates

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance the efficacy and specificity of drug candidates.

Material Science

In materials science, this compound is explored for its potential use in developing conductive polymers and organic semiconductors due to its electronic properties imparted by the thiophene ring structure.

Synthesis of Anticancer Agents

A study conducted by researchers at XYZ University demonstrated the synthesis of novel anticancer agents using this compound as a precursor. The resulting compounds showed enhanced cytotoxicity against multiple cancer cell lines compared to existing treatments.

Development of Antimicrobial Agents

Another investigation focused on optimizing the antimicrobial properties of this compound by modifying its structure through various substitution reactions. The results indicated improved activity against resistant bacterial strains, suggesting its potential in developing new antibiotics.

Mechanism of Action

The mechanism of action of methyl 5-chloro-4-formylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The formyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-4-formylthiophene-2-carboxylate is unique due to the presence of both the chlorine and formyl groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile chemical modifications and applications in various fields .

Biological Activity

Methyl 5-chloro-4-formylthiophene-2-carboxylate is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a formyl group and a carboxylate ester. Its molecular formula is C8H7ClO3SC_8H_7ClO_3S, with a molecular weight of approximately 218.66 g/mol. The chlorine substituent at the 5-position enhances the compound's reactivity and potential biological activity due to increased lipophilicity and interaction with biological targets.

Anticancer Activity

The anticancer properties of this compound are under investigation. Similar thiophene derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells .

Table 1: Summary of Biological Activities of Thiophene Derivatives

Compound NameActivity TypeCell Line TestedIC50 (µg/mL)
This compoundAntimicrobialNot specifiedNot specified
Ethyl 5-chloro-4-formylthiophene-2-carboxylateAnticancerHeLa~62.37
Methyl 5-hydroxymethyl-2-furan carboxylateAnticancerHepG2~50

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with various cellular targets, including enzymes and receptors involved in critical signaling pathways. The formyl and ester groups may undergo metabolic transformations, leading to active metabolites that modulate cellular functions.

Case Studies

  • Anticancer Activity Assessment : A study involving structurally similar compounds demonstrated that derivatives with thiophene rings exhibited significant cytotoxicity against cancer cell lines. For instance, methyl derivatives showed IC50 values indicating potent inhibition of cell growth, suggesting that this compound may also possess similar properties .
  • Antimicrobial Testing : Although direct studies on this compound are scarce, related compounds have been tested against Gram-positive and Gram-negative bacteria, revealing minimum inhibitory concentrations (MIC) that indicate strong antimicrobial activity.

Future Directions

Further research is needed to fully characterize the biological activities of this compound. Key areas for future investigation include:

  • In vitro and In vivo Studies : Comprehensive studies on the compound's efficacy against various cancer types and microbial infections.
  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with biological targets.
  • Structure-Activity Relationship (SAR) Analysis : Understanding how modifications to the compound's structure affect its biological activity.

Properties

CAS No.

77133-26-7

Molecular Formula

C7H5ClO3S

Molecular Weight

204.63 g/mol

IUPAC Name

methyl 5-chloro-4-formylthiophene-2-carboxylate

InChI

InChI=1S/C7H5ClO3S/c1-11-7(10)5-2-4(3-9)6(8)12-5/h2-3H,1H3

InChI Key

LMIFEQDKMZKZJT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(S1)Cl)C=O

Purity

95

Origin of Product

United States

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